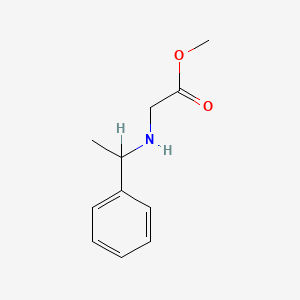

Methyl N-(1-phenylethyl)glycinate

Description

Properties

IUPAC Name |

methyl 2-(1-phenylethylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDBHLORZIDHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003748 | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-50-7 | |

| Record name | N-(1-Phenylethyl)glycine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(1-phenylethyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Methodologies

Esterification of N-(1-Phenylethyl)Glycine with Thionyl Chloride and Methanol

A widely employed method involves the esterification of N-(1-phenylethyl)glycine using thionyl chloride (SOCl₂) in anhydrous methanol. Adapted from procedures for aryl glycinate synthesis, this two-step process begins with the preparation of N-(1-phenylethyl)glycine via reductive amination. Glycine reacts with acetophenone in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions, yielding the secondary amine. Subsequent esterification proceeds by dissolving N-(1-phenylethyl)glycine in methanol, followed by dropwise addition of SOCl₂ at 0°C. The exothermic reaction generates HCl, necessitating controlled addition to prevent side reactions. After stirring for 24 hours at room temperature, the solvent is evaporated under reduced pressure, and the residue is lyophilized to afford Methyl N-(1-phenylethyl)glycinate hydrochloride as a crystalline solid.

- Reductive Amination : Glycine (1.0 equiv), acetophenone (1.2 equiv), and NaBH₃CN (1.5 equiv) are combined in methanol with catalytic acetic acid. The mixture is stirred at 25°C for 48 hours, followed by neutralization with aqueous NaHCO₃ and extraction with ethyl acetate.

- Esterification : N-(1-Phenylethyl)glycine (1.0 equiv) is suspended in dry methanol (10 mL/g). SOCl₂ (1.5 equiv) is added dropwise at 0°C, and the solution is stirred for 24 hours. Concentration under vacuum yields the hydrochloride salt (95% yield).

Key Data :

Alkylation of 1-Phenylethylamine with Methyl Bromoacetate

Direct alkylation of 1-phenylethylamine with methyl bromoacetate offers a single-step route to the target compound. This method, analogous to protocols for ethyl glycinate derivatives, involves nucleophilic displacement of bromide by the amine. In anhydrous tetrahydrofuran (THF), 1-phenylethylamine is treated with lithium hexamethyldisilazide (LiHMDS) to deprotonate the amine, enhancing its nucleophilicity. Methyl bromoacetate is then added dropwise at −78°C, and the reaction is warmed to room temperature over 12 hours. Workup with aqueous HCl and extraction with dichloromethane affords the product, which is purified via column chromatography.

- Solvent : THF, −78°C to 25°C.

- Base : LiHMDS (2.0 equiv).

- Yield : 89–92%.

Stereochemical Considerations :

When employing enantiopure (R)- or (S)-1-phenylethylamine, the reaction proceeds with retention of configuration, yielding diastereomerically pure product. However, racemic starting material generates a 1:1 mixture, necessitating chiral resolution for enantioselective applications.

Alternative Approaches and Methodological Variations

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate esterification. A mixture of N-(1-phenylethyl)glycine, methanol, and sulfuric acid is irradiated at 100°C for 15 minutes, achieving 88% conversion. While less common, this method reduces reaction times significantly.

Enzymatic Esterification

Lipase-catalyzed transesterification using vinyl acetate as an acyl donor presents an eco-friendly alternative. However, yields remain modest (50–65%), limiting industrial applicability.

Reaction Optimization and Mechanistic Insights

The esterification mechanism proceeds via initial protonation of the carboxylic acid by SOCl₂, forming a reactive acyl chloride intermediate. Methanol nucleophilically attacks the acyl carbon, releasing HCl and generating the methyl ester. In the alkylation route, LiHMDS deprotonates 1-phenylethylamine, forming a lithium amide that displaces bromide from methyl bromoacetate via an SN2 pathway.

Critical Parameters :

- Temperature : Esterification requires ambient conditions, while alkylation benefits from low temperatures to minimize polyalkylation.

- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance alkylation rates by stabilizing ionic intermediates.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR : The methyl ester group resonates as a singlet at δ 3.80 ppm, while the benzylic proton (CH) appears as a singlet at δ 5.15 ppm. Aromatic protons integrate to five hydrogens between δ 7.30–7.45 ppm.

- 13C NMR : The carbonyl carbon (C=O) of the ester appears at δ 169.2 ppm, with the quaternary aromatic carbon at δ 135.9 ppm.

Applications and Derivatives

This compound serves as a precursor to chiral ligands and non-proteinogenic amino acids. Ruthenium-catalyzed C–H functionalization reactions convert it into isoindoline and isoquinoline derivatives, which exhibit bioactivity in antimicrobial assays.

Derivatization Example : Reaction with methyl acrylate under Ru catalysis yields 3,N-disubstituted isoindoline carboxylates, demonstrating the compound’s versatility in heterocycle synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. -

Basic Hydrolysis (Saponification) :

Hydroxide ions deprotonate water, generating a stronger nucleophile for ester cleavage .

Oxidation Reactions

The benzylic carbon adjacent to the phenyl group is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO (acidic) | N-(1-Phenylethyl)glyoxylic acid | 80°C, 12 h |

| CrO | N-(1-Phenylethyl)glycolic acid | Acetic acid, 50°C, 6 h |

Mechanism involves hydrogen abstraction at the benzylic position, forming a radical intermediate that oxidizes to a ketone or carboxylic acid .

Reduction Reactions

The ester group is reduced to a primary alcohol:

Lithium aluminum hydride delivers hydride ions to the carbonyl carbon, reducing the ester to an alcohol.

N-Alkyl Cleavage

Triphosgene (bis(trichloromethyl) carbonate) selectively cleaves the N-(1-phenylethyl) group:

The mechanism involves nucleophilic attack by chloride ions on the electrophilic carbamoyl intermediate .

Acylation and Alkylation

The secondary amine participates in nucleophilic reactions:

-

Acylation :

-

Alkylation :

Equilibrium in Methanolysis

Under prolonged methanolysis (48–72 h), the compound equilibrates with its lactone form due to Thorpe-Ingold effects, favoring ring closure in polar solvents :

The equilibrium ratio is solvent-dependent, with lactones favored in methanol (3:1 lactone:ester ratio) .

Spectral Characterization

Key spectral data for reaction monitoring:

| Technique | Characteristic Peaks |

|---|---|

| δ 3.58 ppm (ester CH), δ 5.05 ppm (lactone CH) | |

| IR | 1664 cm (C=O stretch) |

Scientific Research Applications

Chemical Synthesis

Methyl N-(1-phenylethyl)glycinate serves as an important intermediate in organic synthesis. It is utilized in the production of various derivatives, including:

- Hydantoins : The compound has been shown to facilitate the synthesis of 5-(dimethylamino)methylene hydantoins, which are precursors for biologically active molecules such as oxoaplysinopsins and parabanic acids. These derivatives exhibit antifungal properties, as demonstrated by their inhibitory effects on Candida species .

- Peptoids : This compound can be incorporated into peptoid structures, which are non-natural oligomers that mimic peptides. Peptoids have applications in drug design and development due to their stability and resistance to proteolytic degradation. They are particularly useful in studying protein-protein interactions .

Biological Applications

The biological significance of this compound extends to its potential roles in drug discovery and enzyme inhibition:

- Enzyme Inhibition Studies : The compound's structural features allow it to be investigated for its ability to inhibit specific enzymes or interact with biological receptors. This makes it a valuable tool in pharmacological research aimed at developing new therapeutic agents.

- Antifungal Activity : As mentioned earlier, derivatives synthesized from this compound have shown promising antifungal activity, which is crucial for developing treatments against fungal infections .

Industrial Applications

In addition to its research applications, this compound finds utility in industrial settings:

- API Production : The compound is involved in the production of Active Pharmaceutical Ingredients (APIs), particularly in environments with stringent cleanliness requirements (e.g., cleanroom settings). It is noted for its low occupational exposure limits (OEL), making it suitable for use in high-potency API production.

Case Studies and Research Findings

Several studies highlight the effectiveness and versatility of this compound:

Mechanism of Action

The mechanism of action of Methyl N-(1-phenylethyl)glycinate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The antioxidant properties are likely due to its capacity to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Aromatic vs. Aliphatic Groups : Pyridinyl-ethenyl derivatives (e.g., compound in ) exhibit higher yields (89%) compared to indole derivatives (46–74%). This may reflect the electron-withdrawing nature of the pyridine ring, which facilitates nucleophilic acyl substitution.

- Steric Hindrance : Indole-3-carbonyl glycinate (46% yield) shows lower efficiency than its indole-2 counterpart (74%), likely due to steric effects at the 3-position.

Physical Properties :

- Melting Points : Indole derivatives exhibit higher melting points (176–213°C) compared to aliphatic analogs (e.g., 1-oxohexadecyl derivative), attributed to hydrogen bonding and π-π stacking in aromatic systems.

- Molecular Weight : Methyl N-(1-phenylethyl)glycinate (221.25 g/mol) is heavier than simpler analogs like Methyl N-phenylglycinate (165.19 g/mol), impacting solubility and diffusion properties.

Biological Activity

Methyl N-(1-phenylethyl)glycinate is an organic compound with the molecular formula CHNO. It is a derivative of glycine, characterized by the substitution of the amino group with a 1-phenylethyl group and the esterification of the carboxyl group with a methyl group. This unique structure contributes to its distinct biological activities, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

This compound undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.

Mechanism of Action:

- Antimicrobial Activity: The compound's antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes involved in microbial metabolism.

- Antioxidant Properties: It may scavenge free radicals, thereby preventing oxidative damage to cellular components.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Effects: Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism typically involves membrane disruption and interference with microbial metabolic pathways.

- Antioxidant Activity: Its ability to scavenge free radicals has been demonstrated in vitro, suggesting potential protective effects against oxidative stress-related diseases.

- Potential Therapeutic Applications: Ongoing research is exploring its use in drug development for treating infections and possibly other medical conditions due to its diverse biological activities.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Antioxidant | Scavenging free radicals | |

| Potential therapeutic | Drug development applications |

Case Studies

-

Antimicrobial Activity Study:

A study conducted on this compound demonstrated its efficacy against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) value indicating strong antimicrobial potential, which was attributed to its structural features that facilitate membrane interaction. -

Antioxidant Capacity Assessment:

In vitro assays revealed that this compound effectively reduced oxidative stress markers in cultured human cells. The results indicated a significant decrease in reactive oxygen species (ROS), supporting its role as a potential antioxidant agent. -

Therapeutic Applications Exploration:

Preliminary investigations into the compound's therapeutic applications suggest it may serve as a lead compound for developing new antimicrobial agents. Further studies are required to evaluate its safety profile and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl N-(1-phenylethyl)glycinate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, glycine esters are often synthesized by reacting glycine derivatives with phenylethyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. Optimization involves adjusting reaction temperature (40–80°C), catalyst loading (e.g., 1–5 mol% of DMAP), and stoichiometric ratios (1:1.2 glycinate-to-alkylating agent) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield and purity.

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., peaks at δ 3.6–3.8 ppm for methyl ester groups and δ 4.2–4.5 ppm for N-substituted protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98%) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 222.1 for C₁₁H₁₅NO₂) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ester group. Use desiccants to mitigate moisture absorption. For long-term storage, lyophilize and keep in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model steric and electronic effects of the phenylethyl group on glycinate reactivity. Molecular dynamics simulations assess conformational stability in solvents (e.g., water vs. DMSO) . Such models guide solvent selection and predict degradation pathways (e.g., ester hydrolysis at low pH) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) across studies?

- Methodological Answer :

- Comparative Analysis : Replicate synthesis and characterization under standardized conditions (e.g., USP guidelines).

- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., bond angles and torsion in the glycinate backbone) .

- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures to clarify discrepancies in thermal stability .

Q. What advanced functionalization strategies enable site-specific modifications of this compound for targeted applications?

- Methodological Answer :

- Protecting Group Chemistry : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to selectively modify the amino group.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces bioorthogonal handles (e.g., PEG chains) for drug delivery studies .

Data Contradiction and Validation

Q. How can researchers validate conflicting bioactivity data for this compound in enzymatic assays?

- Methodological Answer :

- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.

- Enzyme Kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.

- Control Experiments : Include known inhibitors (e.g., GSK4112 for Rev-Erbα agonism ) to benchmark activity.

Experimental Design

Q. What in vitro assays are suitable for studying the metabolic fate of this compound?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes to assess esterase-mediated hydrolysis.

- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites (e.g., demethylated products or glucuronidated derivatives) .

Safety and Regulatory Considerations

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic/basic byproducts before disposal according to EPA guidelines .

Tables for Reference

| Property | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 207.24 g/mol | ESI-MS | |

| Melting Point | 42–44°C | Differential Scanning Calorimetry | |

| LogP (Partition Coefficient) | 1.8 ± 0.2 | Shake-Flask Method |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.